5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVWZSHGDDPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression. This inhibition is likely achieved through the compound’s interaction with the ATP-binding site of CDK2, preventing the phosphorylation of key proteins involved in cell cycle progression.
Biological Activity
5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anti-cancer properties, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 409.4 g/mol
- CAS Number : 902278-39-1
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study demonstrated that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among these derivatives, compounds showed varying degrees of effectiveness:
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 2a | 0.39 | Highly cytotoxic (9% survival at 10 μM) |
| 2b | Not specified | Less potent than 2a |
| 2c | Not specified | Decreased cytotoxicity compared to 2a |
The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical in inflammatory responses .
Anticancer Activity
The anticancer potential of pyrazoloquinoline derivatives has been explored through various in vitro studies. A notable study evaluated the anti-proliferative effects against several cancer cell lines using the MTT assay:
| Cell Line | Compound Tested | Inhibition (%) |
|---|---|---|
| A549 | 8c | High |
| HT-29 | 8f | High |
| MKN-45 | 10c | Moderate |
| U87MG | 10f | Moderate |
| SMMC-7721 | 10i | Low |
| H460 | 10p | Moderate |
Compounds with electron-withdrawing substituents (e.g., Cl) exhibited higher inhibition rates compared to those with electron-donating groups (e.g., OCH) .
Case Studies
-
Study on Anti-inflammatory Mechanism :
- The study focused on the structural optimization of pyrazolo[4,3-c]quinoline derivatives. It was found that ortho-substitution of electron-donating groups on the phenyl ring reduced both inhibitory activity and cytotoxicity. This highlights the importance of molecular structure in determining biological activity .
- Evaluation of Anticancer Properties :
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substitutions, core modifications, and biological activities:
Key Findings:
Substituent Effects: The 2-methoxybenzyl group in the target compound may improve receptor binding compared to non-polar substituents (e.g., 4-methylbenzyl in ). Fluorinated analogs (e.g., 3-fluorobenzyl in ) could enhance metabolic stability but may reduce solubility.
Core Modifications: The [1,3]dioxolo[4,5-g] moiety in the target compound confers rigidity, whereas the [1,4]dioxino[2,3-g] group in introduces a saturated ring, reducing planarity and possibly affinity for planar binding pockets. Dihydro derivatives (e.g., ) exhibit reduced aromaticity, which may alter interaction with π-π stacking-dependent targets.
Maculine (), though structurally distinct (furoquinoline vs. pyrazoloquinoline), highlights the pharmacological relevance of [1,3]dioxolo-fused systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
